molecular formula C11H8F3N3O2 B2588032 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole CAS No. 1001510-37-7

3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole

Cat. No.: B2588032
CAS No.: 1001510-37-7
M. Wt: 271.199
InChI Key: XPSQVBMMYAASCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the third position and a trifluoromethyl-benzyl group at the first position of the pyrazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration of the pyrazole ring. This is typically achieved using a mixture of concentrated sulfuric acid and nitric acid.

    Attachment of the Trifluoromethyl-benzyl Group: The trifluoromethyl-benzyl group can be attached to the pyrazole ring through a nucleophilic substitution reaction. This involves the reaction of the pyrazole with a trifluoromethyl-benzyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the nitration step to improve safety and efficiency, as well as the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl-benzyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

    Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Potassium carbonate, trifluoromethyl-benzyl halide.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 3-Amino-1-(3-trifluoromethyl-benzyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets, potentially leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1-benzyl-1H-pyrazole: Similar structure but lacks the trifluoromethyl group.

    3-Nitro-1-(4-trifluoromethyl-benzyl)-1H-pyrazole: Similar structure but with the trifluoromethyl group at a different position on the benzyl ring.

    3-Nitro-1-(3-fluoromethyl-benzyl)-1H-pyrazole: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-Nitro-1-(3-trifluoromethyl-benzyl)-1H-pyrazole makes it unique compared to other similar compounds. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the compound’s reactivity, stability, and biological activity. This makes this compound a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-3-1-2-8(6-9)7-16-5-4-10(15-16)17(18)19/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQVBMMYAASCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.